molecular formula CH3INaO3S B1676387 Methiodal sodium CAS No. 126-31-8

Methiodal sodium

Katalognummer: B1676387
CAS-Nummer: 126-31-8
Molekulargewicht: 244.99 g/mol
InChI-Schlüssel: SDWBDPJSRFXRJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Methiodal-Natrium kann durch Reaktion von Methansulfonsäure mit Iod und Natriumhydroxid synthetisiert werden. Die Reaktion beinhaltet die Iodierung von Methansulfonsäure, gefolgt von der Neutralisation mit Natriumhydroxid, um das Natriumsalz zu bilden . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines wässrigen Mediums und kontrollierter Temperaturen, um die vollständige Umwandlung der Reaktanten in das gewünschte Produkt zu gewährleisten.

Industrielle Produktionsmethoden für Methiodal-Natrium umfassen ähnliche Syntheserouten, werden aber für größere Mengen skaliert. Der Prozess umfasst die sorgfältige Kontrolle von Reaktionsparametern wie Temperatur, pH-Wert und Konzentration, um Ausbeute und Reinheit zu optimieren .

Analyse Chemischer Reaktionen

Methiodal-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Natriumhydroxid und Amine . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Historical Background

Methiodal sodium was introduced in the mid-20th century as a contrast agent for various imaging techniques. It was primarily used for myelography, a procedure that involves injecting contrast material into the spinal canal to enhance the visibility of spinal structures during X-ray imaging. Despite its initial popularity, concerns regarding safety and complications led to its phased withdrawal from clinical use by the 1970s.

Key Applications

  • Myelography
    • This compound was extensively used for myelography due to its ability to provide clear images of the spinal cord and nerve roots. It allowed for the diagnosis of conditions such as herniated discs and spinal stenosis.
    • A study highlighted that among patients examined with this compound, a significant percentage (59%) developed adhesive arachnoiditis, a serious complication characterized by inflammation of the arachnoid membrane surrounding the spinal cord .
  • Cerebral Angiography
    • Although not as common as myelography, this compound was also used in cerebral angiography. However, it was eventually replaced by newer nonionic contrast agents that offered improved safety profiles .
  • Comparison with Other Contrast Agents
    • This compound was part of a broader category of ionic contrast agents that included products like Pantopaque and Myodil. These agents were later superseded by nonionic alternatives such as Metrizamide and Iohexol, which were found to have fewer adverse effects and better imaging characteristics .

Safety and Complications

The use of this compound has been associated with various complications:

  • Adhesive Arachnoiditis : Reports indicate that this compound could lead to adhesive arachnoiditis, a condition that can cause chronic pain and neurological deficits .
  • Withdrawal from Use : Due to the risks associated with its use, including the development of arachnoiditis and other neurological complications, this compound was withdrawn from the market in favor of safer alternatives .

Case Studies and Research Findings

Several studies have documented the outcomes associated with this compound:

  • A retrospective analysis found that out of 17 patients who underwent myelography with this compound, 10 exhibited signs of adhesive arachnoiditis upon subsequent imaging with nonionic contrast media .
  • Historical reviews have shown that while this compound provided adequate imaging results initially, its long-term safety profile raised significant concerns among radiologists and neurologists alike .

Wirkmechanismus

The mechanism of action of methiodal sodium as a radiopaque contrast medium involves its ability to absorb X-rays due to the presence of iodine atoms. When introduced into the body, this compound enhances the contrast of specific tissues or organs, making them more visible on X-ray images . The iodine atoms in the compound interact with X-rays, causing attenuation and producing a clearer image of the targeted area.

Biologische Aktivität

Methiodal sodium is an iodinated contrast medium primarily used in radiological procedures, particularly in myelography and other imaging techniques. This article explores its biological activity, including its pharmacological properties, clinical implications, and associated risks based on diverse research findings.

Chemical Formula: CH₂INaO₃S
Molar Mass: 243.98 g/mol
IUPAC Name: Sodium 2-iodo-3-sulfobutanoate

This compound is characterized by its iodine content, which provides radiopacity essential for imaging. Its structure allows it to dissolve in water, making it suitable for injectable applications in medical imaging.

Clinical Applications

This compound has been used primarily for:

  • Myelography: Imaging of the spinal cord to diagnose conditions such as herniated discs or spinal stenosis.
  • Lumbar Radiculography: A procedure to visualize nerve roots in the lumbar spine.

The primary biological activity of this compound stems from its ability to absorb X-rays due to its iodine content. This property allows for enhanced visibility of anatomical structures during imaging procedures. However, its use is not without complications.

Case Studies and Clinical Findings

  • Adhesive Arachnoiditis:
    A significant concern associated with this compound is the development of adhesive arachnoiditis, a condition characterized by inflammation and scarring of the arachnoid membrane surrounding the spinal cord. In a study involving 95 patients who underwent lumbar radiculography with this compound, a notable incidence of adhesive arachnoiditis was reported, with approximately 59% exhibiting symptoms post-procedure .
  • Comparative Studies:
    Research comparing this compound with other contrast agents like metrizamide showed varying incidences of complications. Metrizamide was associated with a lower frequency of adhesive arachnoiditis compared to this compound, suggesting that while both agents are effective for imaging, their safety profiles differ significantly .

Pharmacokinetics

The pharmacokinetics of this compound involves rapid distribution in the central nervous system following administration. Its elimination primarily occurs through renal excretion, with a half-life that varies depending on individual patient factors such as hydration status and kidney function.

Risk Assessment and Safety Profile

Despite its effectiveness as a contrast medium, this compound poses several risks:

  • Adverse Reactions: Patients may experience allergic reactions ranging from mild (nausea) to severe (anaphylaxis).
  • Post-Procedure Complications: The risk of adhesive arachnoiditis and other inflammatory responses highlights the need for careful patient selection and monitoring post-administration .

Eigenschaften

CAS-Nummer

126-31-8

Molekularformel

CH3INaO3S

Molekulargewicht

244.99 g/mol

IUPAC-Name

sodium;iodomethanesulfonate

InChI

InChI=1S/CH3IO3S.Na/c2-1-6(3,4)5;/h1H2,(H,3,4,5);

InChI-Schlüssel

SDWBDPJSRFXRJO-UHFFFAOYSA-N

SMILES

C(S(=O)(=O)[O-])I.[Na+]

Isomerische SMILES

C(S(=O)(=O)[O-])I.[Na+]

Kanonische SMILES

C(S(=O)(=O)O)I.[Na]

Aussehen

Solid powder

Color/Form

CRYSTALS
WHITE CRYSTALLINE POWDER

Key on ui other cas no.

126-31-8

Physikalische Beschreibung

Iodomethanesulfonic acid, sodium salt appears as colorless crystals. (NTP, 1992)

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

DECOMPOSES ON EXPOSURE TO LIGHT

Löslichkeit

Soluble (NTP, 1992)
FREELY SOL IN WATER (70 G/100 ML);  SLIGHTLY SOL IN ALC (2.5 G/100 ML), BENZENE, ETHER, ACETONE
VERY SOL IN METHANOL

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Abrodan, Abroden, Abrodil, Conturex, Diagnorenol, Iodomethanesulfonic acid sodium salt, Kontrast-U, Methiodal sodium;  Methiodal natrium;  Methiodal sodique;  Myelotrast, Sodium iodomethanesulfonate, Sodium methiodal, Sodium monoiodomethanesulfonate

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methiodal sodium
Reactant of Route 2
Methiodal sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.